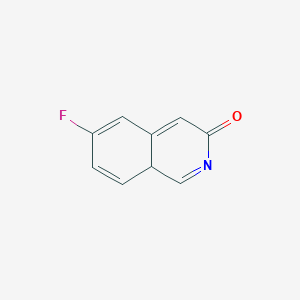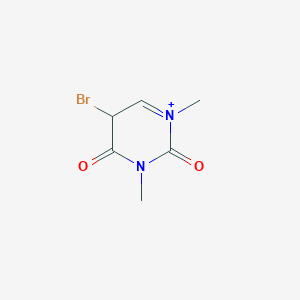
5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione: is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 1st and 3rd positions of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione typically involves the bromination of 1,3-dimethyluracil. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
科学研究应用
Chemistry: In chemistry, 5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are being evaluated for their pharmacological activities. They are considered potential candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the production of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or nucleic acids, modulating their functions and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
相似化合物的比较
5-Bromo-2’-deoxyuridine: A synthetic nucleoside analogue used in cell proliferation studies and cancer research.
5-Bromo-1,3-dimethyluracil: A closely related compound with similar structural features but different biological activities.
1,3-Dibromo-5,5-dimethylhydantoin: An organic compound used as a disinfectant and bleaching agent.
Uniqueness: 5-Bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern and the presence of the bromine atom at the 5th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form different derivatives further enhances its versatility in scientific research and industrial applications.
属性
分子式 |
C6H8BrN2O2+ |
|---|---|
分子量 |
220.04 g/mol |
IUPAC 名称 |
5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C6H8BrN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3-4H,1-2H3/q+1 |
InChI 键 |
PVDOIFBFDPGDEM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(C=[N+](C1=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


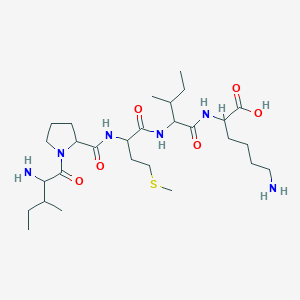
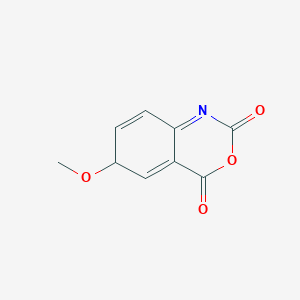

![tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12358805.png)
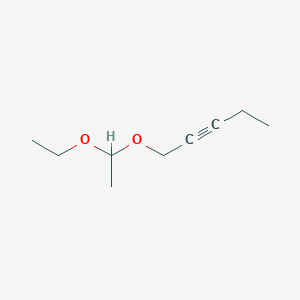
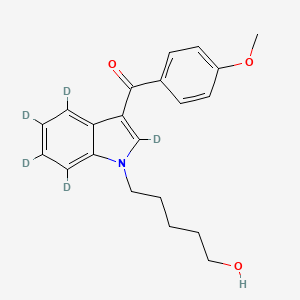

![1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12358826.png)


![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B12358852.png)
![3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12358856.png)

